4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features both azido and bromomethyl functional groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the introduction of azido and bromomethyl groups to a biphenyl core. One common method involves the bromination of a biphenyl derivative followed by azidation. The reaction conditions often include the use of solvents like acetonitrile or chloroform and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido and bromomethyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide for azidation and bromine for bromination.
Reduction: Hydrogen gas or other reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, azidation would yield azido derivatives, while reduction would yield amine derivatives.
Scientific Research Applications
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromomethyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: Similar structure but lacks the azido group.
4-Aminobiphenyl: Contains an amine group instead of azido and bromomethyl groups.
Biphenyl-4-carbonyl chloride: Contains a carbonyl chloride group instead of azido and bromomethyl groups.
Uniqueness
4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both azido and bromomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound for creating complex molecules and materials.
Properties
Molecular Formula |
C14H9BrN4 |
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Molecular Weight |
313.15 g/mol |
IUPAC Name |
2-[4-[azido(bromo)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C14H9BrN4/c15-14(18-19-17)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-16/h1-8,14H |
InChI Key |
MWNTZRXJESENIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])Br |
Origin of Product |
United States |
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